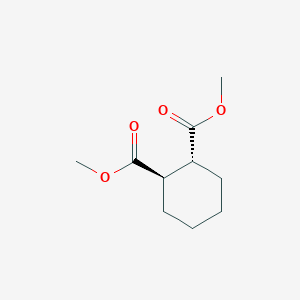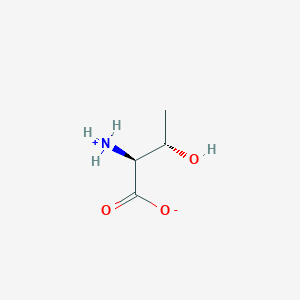
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate and its enantiomers can involve several chemical reactions, including enzymatic desymmetrization. One such process described the synthesis of a monoester from the corresponding diester using Candida antarctica lipase, achieving high yield and enantiomeric excess (Goswami & Kissick, 2009). Additionally, stereoselective alkylation reactions have been employed to generate specific enantiomers with high selectivity (Hulme et al., 1994).
Molecular Structure Analysis
The molecular structure of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate and related compounds has been extensively studied using X-ray crystallography and other analytical techniques. For example, the resolution of the chiral enantiomer of cis-cyclohexane-1,2-dicarboxylic acid in a brucinium salt demonstrated the detailed molecular configuration and hydrogen bonding patterns within the crystal structure (Smith, Wermuth, & Williams, 2012).
Chemical Reactions and Properties
The chemical behavior of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate under various conditions reveals its reactivity and potential for further chemical transformations. The compound's behavior in stereoisomeric reactions, its interaction with reagents for optical resolution, and its involvement in catalytic processes are of particular interest (Etinger et al., 1993).
Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Studies have identified the catalytic oxidation of cyclohexene as a valuable reaction due to its potential to produce a range of industrially relevant intermediates, including cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and adipic acid, among others. These intermediates are extensively used in the chemical industry, highlighting the importance of developing controllable and selective oxidation reactions for cyclohexene that afford targeted products. Such advancements are synthetically valuable for applications in both academic and industrial settings, underscoring the ongoing interest in selective oxidation processes (Cao et al., 2018).
Toxicity and Environmental Impact Studies
Research has also focused on the toxicity and environmental impacts of cyclohexane derivatives, such as crude 4-methylcyclohexanemethanol (MCHM), used industrially as solvents. These studies assess acute and subchronic oral toxicity, skin sensitization, and the environmental fate of such compounds. The findings contribute to understanding the safety and ecological implications of using cyclohexane derivatives in industry (Paustenbach et al., 2015).
Cyclohexane Oxidation for Industrial Application
Research on cyclohexane oxidation has revealed its significance for producing cyclohexanol and cyclohexanone, crucial intermediates for nylon production. The process faces challenges such as low conversion levels and selectivity issues due to the reactivity of intermediate products. Various metal salts have been used as catalysts to improve efficiency and selectivity, pointing towards the development of more effective catalytic methods for cyclohexane oxidation to meet industrial demands more sustainably (khirsariya & Mewada, 2014).
Advances in Cyclohexane Oxidation Catalysis
Further studies have explored the catalytic materials used for cyclohexane oxidation to produce ketone-alcohol (KA) oil, emphasizing the role of metal and metal oxide catalysts. The research aims to enhance the selectivity and conversion efficiency of the oxidation process, which is vital for the production of nylon 6 and nylon 6,6. Such reviews aim to bridge the gap between academic research and industrial application by providing a comprehensive overview of the catalysts and reaction conditions employed in cyclohexane oxidation (Abutaleb & Ali, 2021).
Propriétés
IUPAC Name |
dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACXWOETVLBIA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214148 | |
| Record name | rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate | |
CAS RN |
3205-35-4 | |
| Record name | rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3205-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)


![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)




